[6-[6-[6-[[6-(4-acetyloxy-5-hydroxy-6-methyl-oxan-2-yl)oxy-3-(3,4-dihy droxy-1-methoxy-2-oxo-pentyl) [6-[6-[6-[[6-(4-acetyloxy-5-hydroxy-6-methyl-oxan-2-yl)oxy-3-(3,4-dihy droxy-1-methoxy-2-oxo-pentyl)
Brand Name: Vulcanchem
CAS No.: 120381-88-6
VCID: VC0055499
InChI: InChI=1S/C50H70O23/c1-18-29(70-33-14-30(68-24(7)52)41(56)20(3)64-33)13-27-11-26-12-28(47(63-10)46(61)40(55)19(2)51)48(45(60)38(26)44(59)37(27)39(18)54)73-35-16-31(42(57)22(5)66-35)71-34-15-32(43(58)21(4)65-34)72-36-17-50(9,62)49(23(6)67-36)69-25(8)53/h11,13,19-23,28,30-36,40-43,47-49,51,54-59,62H,12,14-17H2,1-10H3
SMILES: CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O
Molecular Formula: C50H70O23
Molecular Weight: 1039.1 g/mol

[6-[6-[6-[[6-(4-acetyloxy-5-hydroxy-6-methyl-oxan-2-yl)oxy-3-(3,4-dihy droxy-1-methoxy-2-oxo-pentyl)

CAS No.: 120381-88-6

Main Products

VCID: VC0055499

Molecular Formula: C50H70O23

Molecular Weight: 1039.1 g/mol

[6-[6-[6-[[6-(4-acetyloxy-5-hydroxy-6-methyl-oxan-2-yl)oxy-3-(3,4-dihy droxy-1-methoxy-2-oxo-pentyl) - 120381-88-6

CAS No. 120381-88-6
Product Name [6-[6-[6-[[6-(4-acetyloxy-5-hydroxy-6-methyl-oxan-2-yl)oxy-3-(3,4-dihy droxy-1-methoxy-2-oxo-pentyl)
Molecular Formula C50H70O23
Molecular Weight 1039.1 g/mol
IUPAC Name [6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] acetate
Standard InChI InChI=1S/C50H70O23/c1-18-29(70-33-14-30(68-24(7)52)41(56)20(3)64-33)13-27-11-26-12-28(47(63-10)46(61)40(55)19(2)51)48(45(60)38(26)44(59)37(27)39(18)54)73-35-16-31(42(57)22(5)66-35)71-34-15-32(43(58)21(4)65-34)72-36-17-50(9,62)49(23(6)67-36)69-25(8)53/h11,13,19-23,28,30-36,40-43,47-49,51,54-59,62H,12,14-17H2,1-10H3
Standard InChIKey HUKOAMMQHCNVFM-UHFFFAOYSA-N
SMILES CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O
Canonical SMILES CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O
Synonyms CRA-B
dechromose-A chrommycin A3
PubChem Compound 149368
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator